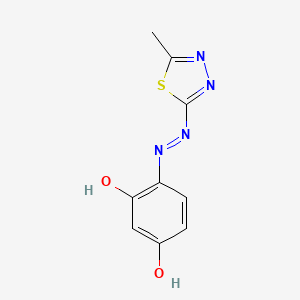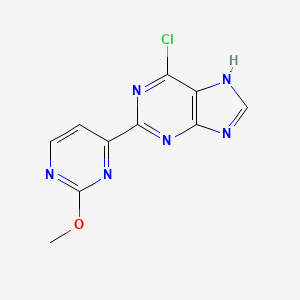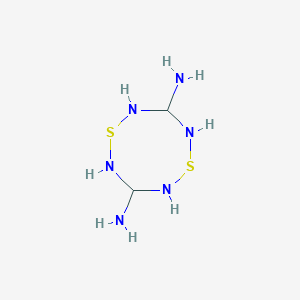![molecular formula C11H15NO3 B14358682 Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate CAS No. 95268-40-9](/img/structure/B14358682.png)
Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a dimethylamino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate typically involves the esterification of 3-[(dimethylamino)methyl]-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate involves its interaction with specific molecular targets. The dimethylamino group can interact with nucleophilic sites on enzymes or receptors, potentially modulating their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(dimethylamino)propionate
- Methyl 3-(dimethylamino)acrylate
- 3-(Dimethylamino)-2-methyl-2-propenal
Uniqueness
Methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate is unique due to the presence of both a hydroxyl group and a dimethylamino group on the benzoate ester. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
95268-40-9 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 3-[(dimethylamino)methyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C11H15NO3/c1-12(2)7-8-5-4-6-9(10(8)13)11(14)15-3/h4-6,13H,7H2,1-3H3 |
InChI Key |
AMNRWBUIKCRFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C(=CC=C1)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(Oxan-2-ylidene)methyl]pyrrolidine](/img/structure/B14358613.png)
![[Nitroso(1-phenylpropan-2-yl)amino]acetic acid](/img/structure/B14358616.png)
![1-[4-(Fluoromethyl)phenyl]propan-1-one](/img/structure/B14358619.png)
![1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one](/img/structure/B14358631.png)



![N-{4-[(Acridin-9-YL)amino]-3-iodophenyl}methanesulfonamide](/img/structure/B14358653.png)
![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)

![{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone](/img/structure/B14358680.png)

